(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-(3-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone is unique due to the specific positioning of the fluorophenyl and methylphenyl groups on the piperazine ring, which can significantly influence its pharmacological properties and receptor binding affinity compared to similar compounds.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-3-2-4-17(13-14)20-9-11-21(12-10-20)18(22)15-5-7-16(19)8-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFTZBZUCMDWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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